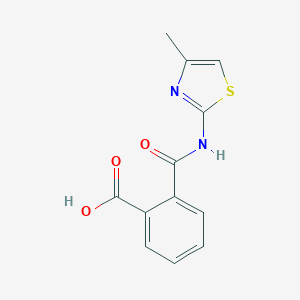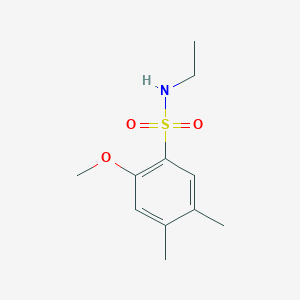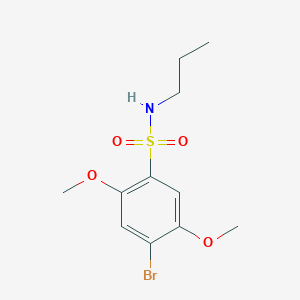![molecular formula C12H17NO4S B225480 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DMSPP is a sulfonamide-based compound that contains a pyrrolidine ring and two methoxy groups attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The sulfonamide group of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine is believed to play a crucial role in this process, as it forms a stable complex with the zinc ion present in the active site of the enzyme.
Biochemical and Physiological Effects:
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects, particularly in the regulation of pH in the body. The inhibition of carbonic anhydrase by 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acid in the body. This, in turn, leads to a decrease in the pH of the blood and other body fluids.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It has also been shown to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine in lab experiments is that it may not accurately mimic the effects of other sulfonamide-based compounds in vivo, as the mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine may differ from that of other sulfonamides.
Orientations Futures
There are several future directions for the study of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine and its potential applications in various fields. One area of research involves the development of new sulfonamide-based compounds that can selectively target specific isoforms of carbonic anhydrase, thereby reducing the risk of side effects associated with non-selective inhibitors. Another area of research involves the use of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine as a tool for studying the role of carbonic anhydrase in various diseases, such as cancer and osteoporosis. Additionally, the potential applications of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine in drug development and as a diagnostic tool for various diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been achieved using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of pyrrolidine with 2,4-dimethoxybenzenesulfonyl azide in the presence of a copper catalyst. These methods have been optimized to produce high yields of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine with high purity.
Applications De Recherche Scientifique
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine is in the field of biochemistry, where it has been used as a tool to study the role of sulfonamides in enzyme inhibition. 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body.
Propriétés
Nom du produit |
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine |
|---|---|
Formule moléculaire |
C12H17NO4S |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO4S/c1-16-10-5-6-12(11(9-10)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
PDSROXLWOVNDND-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



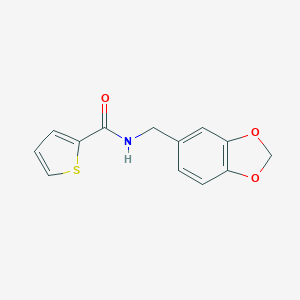
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)
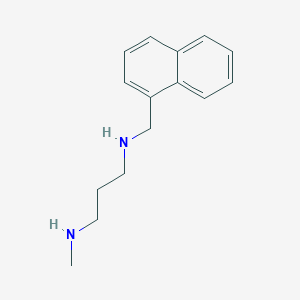

![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

